2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
2-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring two methoxy groups and a tetrazole ring. The tetrazole moiety (a five-membered heterocycle with four nitrogen atoms) confers unique electronic and steric properties, making it a critical pharmacophore in medicinal chemistry. Tetrazoles are known for their bioisosteric replacement of carboxylic acids due to similar acidity (pKa ~4.9) and hydrogen-bonding capabilities . The compound’s structure includes:
- Methoxy substituents: Enhance solubility and influence electronic distribution.
- Tetrazole ring: Enhances metabolic stability and binding affinity in biological targets.
Synthetic routes for such compounds often involve nucleophilic substitution or cycloaddition reactions.
Properties
Molecular Formula |
C16H15N5O3 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-11-7-8-15(24-2)13(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
DDMJJBXJCCALLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling Reactions: The tetrazole derivative is then coupled with a methoxy-substituted benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool to study receptor-ligand interactions due to its ability to mimic carboxylic acids.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The following table compares key structural and functional features of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide with related compounds:
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s tetrazole ring would show a characteristic C=N stretch near 1600 cm⁻¹, distinct from the C=S stretch (~1250 cm⁻¹) in thioamide derivatives (e.g., 4–6 ) .
- NMR : The methoxy protons in the target compound would resonate at δ ~3.8–4.0 ppm, similar to 9e (δ 3.81 ppm for OCH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
